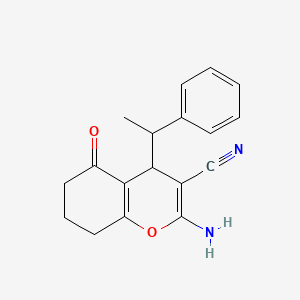![molecular formula C21H16Cl2N2O3 B5123217 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5123217.png)
1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone, also known as Ketamine, is a widely used anesthetic agent. It was first synthesized in the 1960s and has since been used for a variety of medical purposes. In recent years, Ketamine has been the focus of scientific research due to its potential therapeutic effects in treating depression and other mental health disorders.
作用機序
1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of mood and pain perception. This blockade leads to an increase in the release of glutamate, a neurotransmitter that is involved in the formation of new neural connections. This increase in glutamate release is thought to be responsible for this compound's rapid antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including glutamate, dopamine, and serotonin. Additionally, this compound has been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and maintenance of neurons. These effects are thought to contribute to this compound's therapeutic effects in treating depression and other mental health disorders.
実験室実験の利点と制限
One advantage of using 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone in lab experiments is its rapid onset of action and long-lasting effects. This allows researchers to study its effects over a longer period of time. Additionally, this compound has been found to have a wide therapeutic window, meaning that it can be administered at a range of doses without causing significant adverse effects. However, one limitation of using this compound in lab experiments is its potential for abuse. Researchers must take precautions to ensure that the drug is used safely and responsibly.
将来の方向性
There are several future directions for research on 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone. One area of interest is the development of new drugs that target the NMDA receptor, but with fewer adverse effects than this compound. Additionally, researchers are exploring the use of this compound in combination with other medications, such as lithium and valproate, to enhance its therapeutic effects. Finally, there is growing interest in exploring the use of this compound in the treatment of other medical conditions, such as traumatic brain injury and stroke.
合成法
1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone is synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzophenone with nitrobenzene to form 4-chloro-α-nitrostyrene. This intermediate is then reduced to 4-chloro-α-nitrophenethylamine, which is subsequently reacted with cyclopentanone to form this compound.
科学的研究の応用
1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone has been studied extensively for its potential therapeutic effects in treating depression, anxiety, and other mental health disorders. It has been found to have a rapid onset of action and long-lasting effects, making it an attractive option for patients who have not responded to traditional antidepressant medications. Additionally, this compound has been studied for its potential use in treating chronic pain, post-traumatic stress disorder, and substance abuse disorders.
特性
IUPAC Name |
1,3-bis(4-chlorophenyl)-3-(4-nitroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-16-5-1-14(2-6-16)20(13-21(26)15-3-7-17(23)8-4-15)24-18-9-11-19(12-10-18)25(27)28/h1-12,20,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNIJSHFQITTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

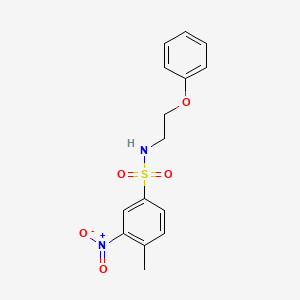
![ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5123148.png)
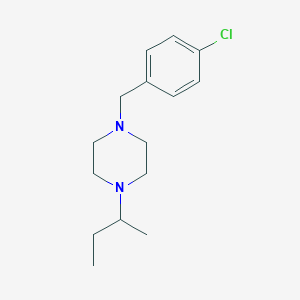

![ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5123161.png)
![1-[2-(1-adamantyl)ethoxy]-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5123163.png)
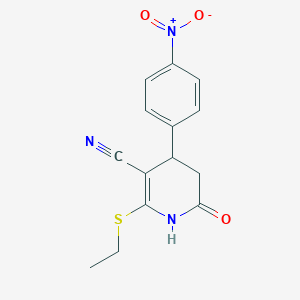

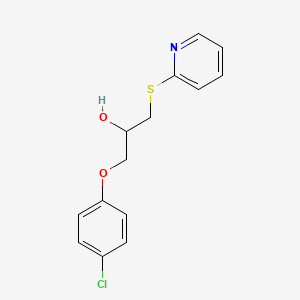
![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
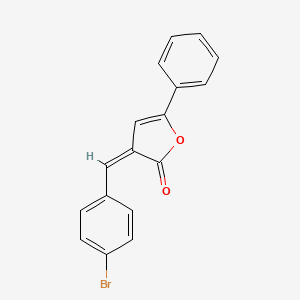
![6-(diphenylmethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5123209.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5123210.png)
